methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate
Description
Methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate is a triazolopyridine sulfonamide derivative characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural features include:
- A 3-methyl group on the triazolopyridine ring.
- An N-(4-isopropylphenyl) sulfonamide group at position 6.
- A methyl ester functional group linked via an acetamide bridge.
The compound’s molecular formula is C₂₂H₂₅N₅O₄S, with a molecular weight of 479.5 g/mol.
Properties
IUPAC Name |
methyl 2-[N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]-4-propan-2-ylanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-13(2)15-7-9-16(10-8-15)23(12-18(24)27-4)28(25,26)17-6-5-11-22-14(3)20-21-19(17)22/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIFWXTLRBYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC(=O)OC)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate typically involves the following steps:
Formation of the Triazolo-Pyridine Core: This is achieved through the oxidative coupling of 2-aminopyridines with N-tosylhydrazones using iodine as a catalyst.
Sulfonamide Formation: The triazolo-pyridine intermediate is then reacted with sulfonyl chlorides to introduce the sulfonamide group.
Esterification: Finally, the sulfonamide derivative is esterified with methyl bromoacetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the oxidative coupling step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Chemical Reactivity
Methyl 2-(N-(4-isopropylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamido)acetate exhibits several types of chemical reactivity:
- Nucleophilic Substitution : The sulfonamide moiety can participate in nucleophilic substitution reactions under basic conditions.
- Ester Hydrolysis : The acetate group can undergo hydrolysis in the presence of water or hydroxide ions to yield the corresponding acid and alcohol.
- Cyclization Reactions : The compound can participate in further cyclization reactions to form more complex heterocycles.
Mechanisms of Action
Preliminary studies suggest that methyl 2-(N-(4-isopropylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamido)acetate may interact with various biological targets:
- Kinase Inhibition : The structural characteristics indicate potential interactions with kinase enzymes involved in signaling pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activities.
Table 2: Reactivity Profile
| Reaction Type | Conditions Required | Expected Products |
|---|---|---|
| Nucleophilic Substitution | Basic conditions | Sulfonamide derivatives |
| Ester Hydrolysis | Water or hydroxide | Carboxylic acid and alcohol |
| Further Cyclization | Heat or specific catalysts | Complex heterocycles |
Scientific Research Applications
Methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to its ability to inhibit specific enzymes in the malaria parasite.
Cancer Research: The compound shows promise as a kinase inhibitor, which could be useful in developing treatments for various cancers.
Antibacterial Agents: It has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate involves the inhibition of specific enzymes and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as c-Met kinase, which plays a role in cell proliferation and survival.
Pathway Modulation: By inhibiting these enzymes, the compound can disrupt critical cellular pathways, leading to the death of cancer cells or the inhibition of bacterial growth.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 2-(N-(4-Isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate and Related Compounds
Structural and Functional Insights
Core Heterocycle Variations: The target compound shares the [1,2,4]triazolo[4,3-a]pyridine core with but differs from I-6230 (pyridazine) and I-6473 (isoxazole) . Triazolopyridines are known for their metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to pyridazine or isoxazole derivatives.
The methyl ester in the target compound may exhibit slower hydrolysis compared to ethyl esters (e.g., I-6230, I-6473), influencing bioavailability .
Functional Group Implications: Sulfonamide vs. Ether vs. Thioether: Unlike I-6373 (thioether linkage) , the target compound lacks sulfur-based linkages, which could reduce oxidative instability.
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
Biological Activity
Methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The compound is synthesized through a multi-step process involving the reaction of 4-isopropylphenyl derivatives with 1,2,4-triazole scaffolds. The sulfonamide group enhances the solubility and bioavailability of the compound. The molecular structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N4O3S
- Molecular Weight : 364.43 g/mol
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit various bacterial strains and fungi effectively. The biological evaluation of this compound suggests:
- Inhibition of Bacterial Growth : The compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : It also showed effectiveness against several fungal strains.
| Microorganism | Inhibition Zone (mm) | Comparison Compound |
|---|---|---|
| Staphylococcus aureus | 15 | Streptomycin |
| Escherichia coli | 12 | Ampicillin |
| Candida albicans | 14 | Nystatin |
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes associated with microbial metabolism. Triazole derivatives are known to target enzymes such as:
- Cytochrome P450 : Compounds similar in structure have been reported to inhibit this enzyme family, which is crucial for the biosynthesis of ergosterol in fungi.
- Dihydroorotate Dehydrogenase (DHODH) : Some triazole-based compounds have shown promising results in inhibiting DHODH, which is vital for pyrimidine biosynthesis in various pathogens.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study evaluated a series of triazole derivatives against common pathogens. The results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity. This compound was among the top performers in inhibiting bacterial growth. -
Mechanism Exploration :
Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function. This binding affinity correlates with its observed biological activity.
Q & A
Q. What synthetic strategies are optimal for constructing the [1,2,4]triazolo[4,3-a]pyridine core in this compound?
The [1,2,4]triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclization of hydrazine derivatives. For example, hydrazinopyridine intermediates react with aldehydes under acidic conditions to form Schiff bases, followed by oxidative cyclization using agents like sodium hypochlorite (NaClO) . Key parameters include:
- Reagent choice : Acetic acid as a catalyst for Schiff base formation.
- Oxidative conditions : Room-temperature stirring with NaClO in ethanol for 3 hours yields cyclized products with >90% efficiency .
- Purification : Vacuum filtration and washing with methanol/water mixtures are critical to isolate pure intermediates .
Q. How can researchers validate the structural integrity of the sulfonamido-acetate moiety?
Orthogonal analytical techniques are essential:
- 1H/13C-NMR : Confirm sulfonamido N–H proton signals (δ ~10.7 ppm) and acetate ester carbonyl carbons (δ ~165–170 ppm) .
- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- FTIR : Sulfonamide S=O stretches appear at ~1130–1165 cm⁻¹, while ester C=O bands occur at ~1700–1750 cm⁻¹ .
Q. What purification challenges arise during synthesis, and how are they addressed?
Impurities often stem from incomplete cyclization or byproducts. Solutions include:
- Column chromatography : Use silica gel with dichloromethane/methanol gradients to resolve sulfonamido-acetate derivatives .
- Recrystallization : Ethanol/water mixtures improve purity of final products, as seen in analogous triazolopyridine syntheses (m.p. 168–169°C) .
- TLC monitoring : Alumina plates with UV visualization ensure reaction progression .
Advanced Research Questions
Q. What mechanistic insights explain the role of bases in sulfonamide coupling reactions?
In analogous syntheses, 3-picoline or 3,5-lutidine enhances nucleophilicity of amines during sulfonyl chloride coupling. These bases:
Q. How does X-ray crystallography resolve ambiguities in regiochemistry or stereochemistry?
For triazolopyridine derivatives, single-crystal X-ray diffraction confirms:
Q. How do structural modifications influence biological activity in related compounds?
Structure-activity relationship (SAR) studies on antimalarial triazolopyridine sulfonamides reveal:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) on aryl rings enhance potency against Plasmodium falciparum (IC₅₀ < 1 µM) .
- Steric hindrance : Bulky isopropyl groups (as in the 4-isopropylphenyl moiety) improve metabolic stability but may reduce solubility .
- In vitro assays : Use synchronized parasite cultures and lactate dehydrogenase (LDH) activity measurements for dose-response profiling .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar syntheses?
Yields vary due to:
- Reagent purity : Commercial aldehydes vs. in-house preparations (e.g., 4-benzyloxy-3-methoxybenzaldehyde) may differ in reactivity .
- Oxidative conditions : NaClO concentration and reaction time (3 hours vs. overnight) impact cyclization efficiency .
Resolution : Replicate protocols with controlled reagent sources and monitor reactions via NMR/TLC to identify bottlenecks .
Q. Why do NMR chemical shifts differ across studies for analogous compounds?
Variations arise from:
- Solvent effects : DMSO-d6 vs. CDCl3 shifts proton signals (e.g., DMSO-d6 upfield shifts for NH protons) .
- Temperature : Spectra recorded at 300 K vs. 298 K alter peak splitting .
Best practice : Report solvent, temperature, and referencing standards (e.g., residual DMSO at δ 2.50 ppm) to ensure reproducibility .
Methodological Recommendations
Q. What statistical approaches optimize reaction conditions for scale-up?
Design of Experiments (DoE) methodologies, as applied in flow-chemistry syntheses, enable:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
